(2-Chloroethyl)pentafluorosulfur
Description
Historical Context of SF5 Chemistry and its Emergence as a Distinctive Functional Group
The chemistry of the pentafluorosulfanyl group dates back to the 1960s with the pioneering work of W. A. Sheppard. nih.gov However, for decades, its exploration was hampered by the challenging and often hazardous synthetic methods required for its introduction, which frequently involved dangerous reagents like elemental fluorine (F2) or chlorine trifluoride (ClF3). nih.govyoutube.com This limited the availability of SF5-containing building blocks and confined its study to specialized laboratories.
A significant turning point occurred in the late 1990s and early 2000s with the development of more practical and accessible synthetic routes. nih.gov The discovery and popularization of reagents like sulfur chloride pentafluoride (SF5Cl) and improved methods for its generation have been instrumental in the recent surge of interest in SF5 chemistry. researchgate.netthieme.de These advancements have made a wider array of SF5-substituted compounds available for study, leading to a rapid expansion of their applications. dtic.mil
The Role of the (2-Chloroethyl)pentafluorosulfur Moiety as a Foundational Building Block in Advanced SF5 Chemistry
The synthesis of aliphatic SF5 compounds, which are crucial for many applications, predominantly relies on the radical addition of SF5Cl or pentafluorosulfur bromide (SF5Br) to unsaturated carbon-carbon bonds (alkenes and alkynes). researchgate.net The formation of (2-Chloroethyl)pentafluorosulfur (SF5-CH2CH2-Cl) is a prime example of this strategy, resulting from the radical addition of SF5Cl to ethylene (B1197577). thieme.de
This reaction is typically initiated by photochemical methods, radical initiators like triethylborane (B153662) (Et3B), or, more recently, amine-borane complexes. nih.govthieme.de The process involves the homolytic cleavage of the S-Cl bond in SF5Cl to generate the SF5 radical, which then adds to the ethylene double bond. The resulting carbon-centered radical subsequently abstracts a chlorine atom from another molecule of SF5Cl to form the product and propagate the radical chain.
Reaction Scheme: Synthesis of (2-Chloroethyl)pentafluorosulfur
The (2-Chloroethyl)pentafluorosulfur molecule is a versatile synthetic intermediate. The presence of the terminal chloro group provides a reactive handle for a variety of nucleophilic substitution reactions. This allows for the introduction of numerous other functional groups, such as azides, amines, ethers, and thiols, thereby serving as a gateway to a diverse range of more complex SF5-functionalized aliphatic compounds. This versatility makes it a foundational building block, enabling the systematic exploration of the impact of the SF5 group in different molecular contexts. For instance, subsequent reactions like dehydrochlorination could potentially yield the valuable synthon, pentafluorosulfanyl-ethene.
Overview of Current Research Trajectories and Academic Interest in SF5-Functionalized Compounds
The unique properties of the SF5 group have propelled its use across various scientific disciplines, with current research being particularly active in medicinal chemistry, agrochemistry, and materials science. researchgate.netnih.gov
Medicinal Chemistry: The SF5 group is increasingly used as a bioisostere for other groups like trifluoromethyl, tert-butyl, or nitro groups. researchgate.net Its ability to enhance metabolic stability, improve cell membrane permeability, and modulate protein-ligand interactions is being exploited in the design of novel therapeutics. Research is focused on incorporating the SF5 moiety into potential drugs for cancer, central nervous system disorders, and infectious diseases. researchgate.net
Agrochemistry: Similar to its role in pharmaceuticals, the SF5 group is being incorporated into new pesticides and herbicides. nih.gov Its high stability and unique electronic properties can lead to compounds with enhanced potency and favorable environmental profiles.
Materials Science: In materials science, the focus is on leveraging the SF5 group's low surface energy and high thermal stability. youtube.com SF5-functionalized polymers, liquid crystals, and dielectric materials are being investigated for applications in advanced electronics, such as displays and capacitors. nih.gov The strong dipole moment of the SF5 group is also of interest for creating materials with specific optoelectronic properties.
The development of new and more efficient methods for introducing the SF5 group remains a major research thrust. Recent advances include novel reagents and catalytic systems that operate under milder conditions and tolerate a broader range of functional groups, further expanding the accessibility and utility of this remarkable functional group.
Properties
IUPAC Name |
2-chloroethyl(pentafluoro)-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClF5S/c3-1-2-9(4,5,6,7)8/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNCBGSVCDFKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClF5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997543 | |
| Record name | 1-Chloro-2-(pentafluoro-lambda~6~-sulfanyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-56-1 | |
| Record name | Sulfur, (2-chloroethyl)pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-(pentafluoro-lambda~6~-sulfanyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidating the Reactivity Profile and Reaction Mechanisms of 2 Chloroethyl Pentafluorosulfur
Nucleophilic and Electrophilic Transformations Involving the SF5 Moiety
The strong electron-withdrawing nature of the pentafluorosulfanyl group significantly influences the reactivity of adjacent carbon atoms, making them susceptible to nucleophilic attack. researchgate.net This property has been exploited in various synthetic transformations. For instance, (2-Chloroethyl)pentafluorosulfur and its derivatives can undergo nucleophilic substitution reactions where the chloride is displaced by a variety of nucleophiles.
Furthermore, the SF5 group itself can participate in transformations. While the sulfur atom in the SF5 group is sterically hindered and generally unreactive towards nucleophiles, electrophilic transformations at one of the fluorine atoms can occur under specific conditions. For example, reactions with strong Lewis acids can activate a fluorine atom, facilitating its substitution.
A notable application of nucleophilic substitution is the vicarious nucleophilic substitution (VNS) of hydrogen in nitro(pentafluorosulfanyl)benzenes. nih.gov In these reactions, carbanions attack the aromatic ring at positions activated by the nitro and SF5 groups, leading to the formation of substituted (pentafluorosulfanyl)benzene derivatives in good to high yields. nih.gov
| Reactant | Nucleophile/Electrophile | Product | Reaction Type | Reference |
| 1-Nitro-4-(pentafluorosulfanyl)benzene | Carbanions | 2-Substituted 1-nitro-4-(pentafluorosulfanyl)benzenes | Vicarious Nucleophilic Substitution | nih.gov |
| 1-Nitro-3-(pentafluorosulfanyl)benzene | Carbanions | Mixture of 4- and 6-substituted 1-nitro-3-(pentafluorosulfanyl)benzenes | Vicarious Nucleophilic Substitution | nih.gov |
| SF5-alkynes | TBAF·3H2O (fluoride source) | (Z)-SF5-vinyl fluorides | Nucleophilic Addition | academie-sciences.fr |
| 2-SF5-indenone | N- and S-nucleophiles | 1,2- and 1,4-addition products | Nucleophilic Addition | academie-sciences.fr |
Radical Pathways and Radical Cascade Reactions of SF5-Substituted Compounds
Radical reactions represent a cornerstone in the synthesis of SF5-containing molecules, with pentafluorosulfanyl chloride (SF5Cl) being a key reagent. nih.govresearchgate.net The predominant strategy for creating aliphatic SF5 compounds involves the radical addition of SF5Cl or SF5Br to unsaturated systems like alkenes and alkynes. researchgate.net This process is typically initiated under mild conditions, often using light or a radical initiator like triethylborane (B153662). academie-sciences.fr The SF5 radical, generated from SF5Cl, readily adds to double or triple bonds, leading to the formation of a carbon-centered radical, which then abstracts a chlorine atom from another molecule of SF5Cl to propagate the radical chain. researchgate.net
This fundamental reactivity has been extended to more complex transformations, including radical cascade reactions. These reactions allow for the construction of intricate molecular architectures in a single step by combining multiple bond-forming events. nih.gov For example, a three-component radical addition involving SF5Cl, an alkene, and a diazo compound can selectively form α-alkyl-α-SF5 carbonyl compounds. researchgate.net Another notable example is the radical 1,5-chloropentafluorosulfanylation of unactivated vinylcyclopropanes, which provides access to α-SF5 ketones. acs.org
The generation of the SF5 radical has also been achieved through innovative methods, such as using an electron donor-acceptor (EDA) complex under visible light irradiation, which broadens the scope and applicability of these radical reactions. academie-sciences.fr
| Reactants | Reaction Type | Product | Key Features | Reference |
| SF5Cl, Alkene, Diazo compound | Three-component radical addition | α-Alkyl-α-SF5 carbonyl compound | Selective formation of a new C-C and C-SF5 bond. | researchgate.net |
| SF5Cl, Unactivated vinylcyclopropane | Radical 1,5-chloropentafluorosulfanylation | α-SF5 Ketone | Involves a radical cyclization cascade. | acs.org |
| SF5Cl, Terminal alkyne | Photoinitiated anti-hydropentafluorosulfanylation | (Z)-(1-alken-1-yl)pentafluoro-λ⁶-sulfanes | Selective formation of the Z-isomer. | researchgate.net |
| SF5Cl, 2-Ethynyl aniline | Radical addition/cyclization | 2-SF5-indole | Efficient synthesis of SF5-heterocycles. | academie-sciences.fr |
Metal-Catalyzed Cross-Coupling Reactions with SF5-Substituted Substrates
Metal-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis. While the direct use of (2-chloroethyl)pentafluorosulfur in such reactions is less common, SF5-substituted aryl and heteroaryl derivatives are valuable substrates. nih.gov These compounds can participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
For instance, SF5-substituted aryl halides or triflates can be coupled with a wide range of organometallic reagents, such as boronic acids (Suzuki-Miyaura coupling), organozinc reagents (Negishi coupling), and organotin reagents (Stille coupling), typically catalyzed by palladium or nickel complexes. These reactions allow for the introduction of the SF5-aryl moiety into complex molecules.
Recent advancements have also focused on developing transition-metal-free cross-coupling methods. One such approach involves the use of an organic sulfide (B99878) catalyst to activate both C(sp³)-halides and arylboronic acids, enabling a Suzuki-type coupling of benzyl (B1604629) chlorides with arylboronic acids via a 1,2-metalate shift. nih.gov This method offers orthogonal chemoselectivity, leaving C(sp²)-halides unaffected. nih.gov
| Substrate | Coupling Partner | Catalyst/Conditions | Product | Reaction Type | Reference |
| SF5-substituted aryl halides | Boronic acids | Palladium or Nickel catalyst | SF5-substituted biaryls | Suzuki-Miyaura Coupling | nih.gov |
| Benzyl chlorides | Arylboronic acids | Organic sulfide catalyst | Diaryl methanes | Transition-Metal-Free Suzuki-Type Coupling | nih.gov |
Cyclization Reactions and Heterocycle Synthesis via (2-Chloroethyl)pentafluorosulfur Derivatives
(2-Chloroethyl)pentafluorosulfur and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds. nih.govtandfonline.com The presence of both the SF5 group and a reactive chloroethyl chain allows for the construction of cyclic systems through intramolecular reactions.
A prominent strategy involves the initial functionalization of the chloroethyl group, followed by a cyclization step. For example, the radical addition of SF5Cl to alkynes generates SF5-substituted vinyl chlorides, which can then undergo cyclization reactions to form heterocycles. A notable application is the synthesis of 2-SF5-indoles and azaindoles from 2-ethynylaniline (B1227618) derivatives. nih.govacs.org This sequence involves the radical addition of SF5Cl to the alkyne, followed by a base-mediated dehydrochlorination and a 5-endo-dig cyclization. nih.govacs.org
Furthermore, SF5-containing building blocks derived from (2-chloroethyl)pentafluorosulfur can be employed in cycloaddition reactions. For instance, SF5-substituted dienes or dipolarophiles can participate in Diels-Alder or 1,3-dipolar cycloaddition reactions to construct six-membered and five-membered rings, respectively. tandfonline.com
| Starting Material | Reaction Sequence | Product | Heterocycle Type | Reference |
| 2-Ethynylaniline derivatives | 1. Radical addition of SF5Cl 2. Dehydrochlorination 3. 5-endo-dig cyclization | 2-SF5-indoles/azaindoles | Indole/Azaindole | nih.govacs.org |
| SF5-dipolarophiles | Reaction with nitrile oxide | 4,5-Dihydroisoxazoles with SF5 group | Dihydroisoxazole | tandfonline.com |
| SF5-alkynes, Nitriles | Gold(I)-catalyzed cyclization | 4-SF5-oxazoles | Oxazole | researchgate.net |
| SF5-alkynes, Diazo compounds | Cycloaddition | 3-SF5-pyrazoles and 4-SF5-pyrazoles | Pyrazole | academie-sciences.fr |
Comparative Reactivity Studies of the SF5 Group with Other Highly Fluorinated Functional Groups
The pentafluorosulfanyl (SF5) group is often compared to other highly fluorinated functional groups, most notably the trifluoromethyl (CF3) group. researchgate.netacs.org While both groups are strongly electron-withdrawing, the SF5 group exhibits distinct properties that influence the reactivity and characteristics of the molecules they are attached to.
Electronic Effects: The SF5 group is more electronegative than the CF3 group, as reflected in their respective Hammett constants (σp for SF5 ≈ 0.68, for CF3 ≈ 0.53). researchgate.net This stronger electron-withdrawing nature can lead to enhanced reactivity in certain reactions, such as nucleophilic aromatic substitution on SF5-substituted arenes. researchgate.net
Steric Effects: The SF5 group is significantly larger than the CF3 group, with a volume of 55.4 ų compared to 34.6 ų for the CF3 group. nih.gov This greater steric bulk can influence the regioselectivity and stereoselectivity of reactions. For example, the steric hindrance of the SF5 group can direct incoming reagents to attack from the less hindered face of a molecule. academie-sciences.fr
These differences in electronic and steric properties, as well as lipophilicity, make the SF5 group a unique and often advantageous substituent in the design of new molecules with specific desired properties. nih.gov
| Property | SF5 Group | CF3 Group | Reference |
| Electronegativity (Hammett Constant, σp) | ~0.68 | ~0.53 | researchgate.net |
| Volume (ų) | 55.4 | 34.6 | nih.gov |
| Lipophilicity | More lipophilic | Less lipophilic | nih.govresearchgate.net |
Computational and Theoretical Investigations in Pentafluorosulfanyl Chemistry
Quantum Chemical Studies on Electronic Structure, Bonding, and Molecular Geometry of SF5-Containing Systems
Quantum chemical calculations are a powerful tool for elucidating the electronic structure, nature of chemical bonds, and three-dimensional arrangement of atoms in molecules. For SF5-containing compounds, these studies would typically involve methods like Hartree-Fock (HF), post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), and Density Functional Theory (DFT) to calculate properties such as molecular orbital energies, electron density distribution, bond lengths, bond angles, and dihedral angles.
Density Functional Theory (DFT) Applications for Reactivity Prediction and Transition State Analysis
Density Functional Theory (DFT) has become a standard method in computational chemistry for predicting the reactivity of molecules and for mapping out reaction pathways by locating transition states. For (2-Chloroethyl)pentafluorosulfur, DFT calculations could provide valuable insights into its potential reactions. This would involve the calculation of reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and electrostatic potential maps. These descriptors help in identifying the likely sites for nucleophilic or electrophilic attack.
Furthermore, DFT could be employed to model potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the SF5 group. By calculating the activation energies and reaction energies for various pathways, one could predict the most likely transformation products. However, no specific DFT studies focused on the reactivity or transition state analysis of (2-Chloroethyl)pentafluorosulfur have been reported.
Molecular Dynamics Simulations and Conformational Analysis of SF5-Containing Molecules
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes. For a flexible molecule like (2-Chloroethyl)pentafluorosulfur, which has several rotatable bonds, MD simulations could reveal the preferred conformations in different environments (e.g., in the gas phase or in a solvent).
A thorough conformational analysis would involve systematically exploring the potential energy surface with respect to the rotation around the C-C and C-S bonds to identify the global minimum and other low-energy conformers. This information is vital for understanding the molecule's average structure and how its shape might influence its reactivity and physical properties. To date, no such conformational analysis or molecular dynamics simulation data for (2-Chloroethyl)pentafluorosulfur has been published.
Mechanistic Insights Derived from Computational Modeling of SF5 Transformations
Computational modeling plays a critical role in elucidating the mechanisms of chemical reactions. For transformations involving the SF5 group, computational studies can help to understand the step-by-step process of bond breaking and formation. This could include modeling the addition of the SF5 group to a precursor molecule or the subsequent reactions of the SF5-containing product.
In the context of (2-Chloroethyl)pentafluorosulfur, computational modeling could be used to investigate, for example, the mechanism of its synthesis or its decomposition pathways. By identifying intermediates and transition states, a detailed mechanistic picture could be constructed. Unfortunately, the scientific literature lacks any computational studies that provide mechanistic insights into the transformations of (2-Chloroethyl)pentafluorosulfur.
Spectroscopic and Chromatographic Methods for the Analysis of 2 Chloroethyl Pentafluorosulfur and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for SF₅-Containing Compounds (e.g., ¹⁹F NMR, ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosulfur hexafluoride compounds. pdx.edufigshare.com The presence of various NMR-active nuclei, such as ¹⁹F, ¹H, and ¹³C, allows for a comprehensive analysis of the molecular framework.
¹⁹F NMR Spectroscopy is particularly powerful for identifying the pentafluorosulfur (SF₅) group. wikipedia.orgslideshare.net The SF₅ group typically displays a characteristic A₄B spin system, arising from the four equatorial fluorine atoms (Fₑ, or A₄) and the single, distinct apical fluorine atom (Fₐ, or B). mdpi.com
The apical fluorine (Fₐ) usually appears as a quintet due to coupling with the four equatorial fluorines.
The equatorial fluorines (Fₑ) appear as a doublet due to coupling with the single apical fluorine. mdpi.com
The chemical shifts for the SF₅ group are highly distinctive. For aliphatic SF₅ compounds, the resonances typically appear with the apical fluorine (SF) at approximately +80 to +90 ppm and the equatorial fluorines (SF₄) at around +60 to +70 ppm. mdpi.com The fluorine-fluorine coupling constant (JF-F) is generally large, often in the range of 140-150 Hz. wikipedia.orgmdpi.com
¹H NMR Spectroscopy provides information on the chloroethyl portion of the molecule. The (2-Chloroethyl)pentafluorosulfur would be expected to show two triplets, corresponding to the two inequivalent methylene (B1212753) (-CH₂-) groups. The methylene group adjacent to the SF₅ group (α-carbon) will be influenced by coupling to the fluorine atoms, potentially leading to more complex splitting patterns. The methylene group adjacent to the chlorine atom (β-carbon) will appear as a distinct signal.
¹³C NMR Spectroscopy complements the ¹H and ¹⁹F data by providing information about the carbon backbone. pdx.edu The carbon atoms in the ethyl chain will exhibit coupling to both attached protons and adjacent fluorine atoms (¹JC-F, ²JC-F), which can be useful for definitive assignments. pdx.edupdx.edu The electronegativity of the SF₅ group significantly influences the chemical shifts of the adjacent carbon atoms. pdx.edu
Table 1: Expected NMR Spectroscopic Data for (2-Chloroethyl)pentafluorosulfur
| Nucleus | Group | Expected Chemical Shift (δ) | Expected Multiplicity | Coupling Constant (J) |
| ¹⁹F | Apical F (SF ₐ) | +80 to +90 ppm | Quintet | JFₐ-Fₑ ≈ 140-150 Hz |
| Equatorial F (SF ₄) | +60 to +70 ppm | Doublet | JFₑ-Fₐ ≈ 140-150 Hz | |
| ¹H | -S-CH₂ - | ~3.5 - 4.5 ppm | Triplet of quintets | ³JH-H, ³JH-F |
| -CH₂-Cl | ~3.0 - 4.0 ppm | Triplet | ³JH-H | |
| ¹³C | -S-C H₂- | ~60 - 70 ppm | Triplet of quintets | ¹JC-H, ²JC-F |
| -C H₂-Cl | ~40 - 50 ppm | Triplet | ¹JC-H |
Mass Spectrometry Techniques in SF₅ Compound Characterization
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of (2-Chloroethyl)pentafluorosulfur, which aids in confirming its identity. pdx.edu Using techniques like Electron Ionization (EI), the molecule is ionized and broken into characteristic charged fragments. researchgate.net
The fragmentation of (2-Chloroethyl)pentafluorosulfur is expected to proceed through several predictable pathways: askfilo.commiamioh.edu
α-Cleavage: The most common fragmentation pathway for compounds with heteroatoms involves the cleavage of the bond adjacent to the heteroatom. For (2-Chloroethyl)pentafluorosulfur, this would involve the cleavage of the C-S bond or the C-C bond.
Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in a fragment ion corresponding to the loss of a chlorine atom (·Cl).
Loss of Neutral Molecules: The parent ion can lose stable neutral molecules like HCl or ethylene (B1197577) (C₂H₄).
Formation of SF₅⁺: Cleavage of the sulfur-carbon bond can lead to the formation of the pentafluorosulfur cation ([SF₅]⁺) at m/z 127.
Table 2: Predicted Mass Spectrometry Fragmentation for (2-Chloroethyl)pentafluorosulfur (Molecular Weight: 190.57 g/mol )
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 190/192 | Molecular Ion | [C₂H₄ClSF₅]⁺ | Parent Ion (showing ³⁵Cl/³⁷Cl isotope pattern) |
| 155 | Loss of Cl | [C₂H₄SF₅]⁺ | Cleavage of C-Cl bond |
| 127 | Pentafluorosulfur Cation | [SF₅]⁺ | Cleavage of S-C bond |
| 63/65 | Chloroethyl Cation | [C₂H₄Cl]⁺ | Cleavage of S-C bond |
| 49/51 | Chloromethyl Cation | [CH₂Cl]⁺ | α-cleavage and rearrangement |
Infrared and Raman Spectroscopic Analysis of S-F Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. rsc.orgmdpi.com For (2-Chloroethyl)pentafluorosulfur, the most prominent features in the vibrational spectra are the absorptions corresponding to the stretching and bending vibrations of the sulfur-fluorine (S-F) bonds. biointerfaceresearch.comresearchgate.net
The SF₅ group has a pseudo-octahedral geometry, which gives rise to a series of characteristic vibrational modes. The S-F stretching vibrations are particularly intense and occur at high frequencies.
S-F Stretching (ν): These vibrations are typically strong in the IR spectrum and are found in the 700-950 cm⁻¹ region. The stretching of the apical S-F bond often appears at a different frequency than the symmetric and asymmetric stretches of the four equatorial S-F bonds.
S-F Bending/Deformation (δ): The bending modes, which involve changes in the F-S-F bond angles, occur at lower frequencies, generally in the range of 400-650 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for the SF₅ Group
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity |
| S-F Stretching (Apical & Equatorial) | 700 - 950 | IR, Raman |
| F-S-F Bending/Deformation | 400 - 650 | IR, Raman |
X-ray Crystallography for Stereochemical and Structural Confirmation of Crystalline SF₅ Derivatives
For derivatives of (2-Chloroethyl)pentafluorosulfur that are crystalline solids, single-crystal X-ray crystallography offers the most definitive method for structural and stereochemical confirmation. st-andrews.ac.uk This technique provides a three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. nih.gov
X-ray crystallography is instrumental in:
Geometric Parameter Determination: It provides precise measurements of the S-F, S-C, C-C, and C-Cl bond lengths and the various bond angles, confirming the expected pseudo-octahedral geometry around the sulfur atom. st-andrews.ac.uk
Intermolecular Interaction Analysis: In the solid state, it reveals how molecules pack together and identifies any significant intermolecular forces, such as dipole-dipole interactions or van der Waals forces. st-andrews.ac.uk
While (2-Chloroethyl)pentafluorosulfur itself is a liquid at room temperature, this technique is invaluable for characterizing its solid derivatives, which might be formed through subsequent reactions. researchgate.net
Chromatographic Separation and Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic methods are essential for separating (2-Chloroethyl)pentafluorosulfur from reaction byproducts and starting materials, as well as for assessing its purity. pdx.edu
Gas Chromatography (GC): Given its likely volatility and thermal stability, GC is a highly suitable technique for the analysis of (2-Chloroethyl)pentafluorosulfur. The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. Coupling GC with a mass spectrometer (GC-MS) provides a powerful combination of separation and identification. pdx.edu
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for the purity assessment of a wide range of compounds, including those that are less volatile or thermally sensitive. youtube.comnih.gov For (2-Chloroethyl)pentafluorosulfur and its derivatives, a reversed-phase HPLC (RP-HPLC) method would likely be employed. nih.gov
Key aspects of HPLC for purity assessment include:
Method Validation: A validated HPLC method ensures accuracy, precision, and linearity, providing reliable quantitative results. nih.gov
Purity Determination: The purity of a sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromforum.org
Stability Indication: HPLC can be used in stability studies to separate the parent compound from any degradation products that may form under various stress conditions. nih.gov
Diverse Applications of 2 Chloroethyl Pentafluorosulfur and Sf5 Functionalized Materials
Contributions to Agrochemicals Research (excluding specific efficacy or safety studies)
The pentafluorosulfanyl group is increasingly recognized as a "super-trifluoromethyl group" and has been applied in the discovery of new crop-protecting agents. mdpi.com Its unique electronic properties and lipophilicity can significantly influence the characteristics of a molecule. mdpi.comuochb.cz Researchers have successfully synthesized novel meta-diamide insecticides containing the SF5 moiety. mdpi.comnih.gov
The synthesis of these complex molecules demonstrates the utility of SF5-containing building blocks in agrochemical research. mdpi.com For example, a practical synthetic route was developed for 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide, a compound that highlights the potential of the SF5 group in this field. mdpi.com The incorporation of the SF5 group is a strategic approach to modify molecular properties and discover new classes of agrochemicals. mdpi.comnih.gov This line of research underscores the growing importance of fluorinated functional groups in the development of next-generation crop protection solutions. sigmaaldrich.com
Role as Chemical Probes and Tags in Analytical and Materials Chemistry
The distinct properties of the pentafluorosulfanyl group, particularly its high stability and the presence of five fluorine atoms, make it a potential candidate for use as a chemical probe and tag. While not its most common application, its unique signature in techniques like ¹⁹F NMR spectroscopy allows for the tracking and analysis of molecules into which it is incorporated. acs.org
Furthermore, the responsiveness of certain SF5-functionalized materials to external stimuli suggests a role in sensor technology. For instance, the mechanofluorochromic behavior of some SF5-containing dyes, where mechanical force induces a change in fluorescence, positions them as molecular-level sensors for stress or deformation. acs.org In analytical chemistry, the detection of toxic gases like 2-chloroethyl ethyl sulfide (B99878) (a mustard gas simulant) often relies on sensor materials, and the development of novel sensor materials is a continuous effort. researchgate.net The stability and electronegativity of the SF5 group could be harnessed to design specialized probes for detecting specific analytes or monitoring changes in chemical environments.
Development of Novel Chemical Building Blocks for Industrial Synthesis
The utility of (2-Chloroethyl)pentafluorosulfur and other SF5-containing compounds extends to their role as foundational building blocks for creating more complex molecules. consensus.app The limited accessibility of SF5-substituted compounds has historically hindered their widespread use, but new synthetic methodologies are making these valuable motifs more available for industrial and academic research. uochb.czresearchgate.net
Fluorinated building blocks, including those with the pentafluorosulfanyl group, are crucial in medicinal chemistry, agrochemistry, and materials science. sigmaaldrich.com Their incorporation can modulate key physical and chemical properties of a target molecule. sigmaaldrich.com Reagents that can introduce the SF5 group are being developed to facilitate the synthesis of complex aliphatic and aromatic molecules. uochb.czconsensus.app The development of versatile building blocks, such as (chlorosulfonyl)benzenesulfonyl fluorides, provides a platform for combinatorial chemistry, enabling the rapid synthesis of libraries of new compounds for various applications. researchgate.net The continued development of synthetic routes to SF5-containing intermediates is critical for unlocking the full potential of this unique functional group in industrial synthesis. uochb.cz
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| (2-Chloroethyl)pentafluorosulfur |
| Vinylidene fluoride (B91410) (VDF) |
| Hexafluoropropylene (HFP) |
| 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide |
| 2-chloroethyl ethyl sulfide |
Challenges and Future Perspectives in 2 Chloroethyl Pentafluorosulfur Research
Overcoming Synthetic Bottlenecks and Improving Accessibility of SF5-Containing Intermediates
A primary obstacle in the advancement of SF5 chemistry has been the difficulty in accessing key SF5-containing intermediates. chemrxiv.org Historically, methods for introducing the SF5 group required harsh and often hazardous reagents, such as direct fluorination, which limited their accessibility for the broader scientific community. chemrxiv.orgdigitellinc.com The synthesis and storage of essential reagents like pentafluorosulfur chloride (SF5Cl) were particularly challenging due to their high reactivity and low boiling point. researchgate.net
Recent breakthroughs are beginning to address these synthetic bottlenecks. A significant development was the creation of a gas-reagent-free protocol for producing SF5Cl from inexpensive and easy-to-handle starting materials: molecular sulfur (S8), trichloroisocyanuric acid (TCCA), and potassium fluoride (B91410) (KF). digitellinc.comresearchgate.net This method has substantially improved the accessibility of SF5Cl, a versatile reagent for the radical addition of the SF5 group to unsaturated bonds, which is a primary route to aliphatic SF5 compounds like (2-Chloroethyl)pentafluorosulfur. researchgate.netresearchgate.net
Further advancements have focused on expanding the range of accessible SF5-functionalized building blocks. Researchers have developed generalized strategies for synthesizing aryl– and heteroaryl SF5 compounds from common precursors like aryl bromides, iodides, and diazonium salts through a two-step sequence of thiolation and oxidative fluorination. chemrxiv.org These improved methods are crucial for creating a diverse library of SF5-containing molecules for various applications. figshare.com
Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations
With improved access to key intermediates like SF5Cl, chemists are now better positioned to explore the reactivity of SF5-containing compounds and develop new chemical transformations. The radical addition of SF5Cl to alkenes and alkynes is a cornerstone of aliphatic SF5 chemistry, but its full potential is still being uncovered. researchgate.netdntb.gov.ua
Recent studies have demonstrated novel applications of this reactivity. For instance, the addition of SF5Cl to highly strained molecules like [1.1.1]propellane has been used to create unique C(sp3)–SF5 compounds. digitellinc.com This not only expands the repertoire of accessible molecules but also allows for the study of unusual structural features. digitellinc.com Furthermore, the development of three-component radical addition reactions involving SF5Cl, an alkene, and a diazo compound has enabled the selective formation of complex α-alkyl-α-SF5 carbonyl compounds. researchgate.net
The reactivity of the SF5 group itself is also a subject of investigation. Its strong electron-withdrawing nature influences the reactivity of adjacent functional groups, opening avenues for unprecedented transformations. researchgate.net Researchers are exploring the conversion of SF5-adducts into other valuable structures, such as the synthesis of pentafluorosulfanylfurans from the products of three-component reactions. researchgate.net The creation of novel SF5-containing heterocycles, like 2-SF5-(aza)indoles, from SF5-alkynes showcases the potential of these intermediates as platforms for generating structural diversity. nih.gov
Integration of SF5 Chemistry with Emerging Synthetic Methodologies (e.g., Photoredox Catalysis, Flow Chemistry)
The integration of SF5 chemistry with modern synthetic techniques like photoredox catalysis and flow chemistry represents a significant leap forward, offering milder, more efficient, and scalable synthetic routes.
Photoredox Catalysis: This methodology, which uses light to drive chemical reactions, has unlocked new pathways for pentafluorosulfanylation. nih.govresearchgate.net A remarkable achievement is the activation of the chemically inert sulfur hexafluoride (SF6) gas as an SF5 source. nih.govresearchgate.net Using a photoredox catalyst, SF6 can be converted into a pentafluorosulfanyl radical, which is then trapped by substrates like styrenes to form SF5-containing products. researchgate.net This process can even be used in one-step, multi-component reactions to introduce both an SF5 group and another functional group, such as an alkoxy group, across a double bond. nih.gov These methods are highly attractive as they utilize a non-toxic, readily available reagent (SF6) and light as a sustainable energy source. nih.gov
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability, particularly when dealing with reactive or gaseous reagents. researchgate.net The first continuous flow synthesis of pentafluorosulfur chloride (SF5Cl) has been developed using a custom-designed packed-bed reactor. researchgate.net This system uses inexpensive reagents (S8, TCCA, KF) to generate a solution of SF5Cl on-demand, which can then be directly used in subsequent reactions, such as its addition to alkynes, in a telescoped fashion. researchgate.net This approach mitigates the challenges associated with the storage and handling of the volatile and reactive SF5Cl gas, paving the way for its safer and more widespread use. researchgate.netresearchgate.net
Table 1: Emerging Synthetic Methodologies in SF5 Chemistry
Sustainable and Scalable Production of (2-Chloroethyl)pentafluorosulfur and its Analogs
Sustainability and scalability are critical considerations for the industrial application of SF5-containing compounds. chemrxiv.org The development of synthetic methods that are not only efficient but also environmentally benign and suitable for large-scale production is a key area of focus.
The aforementioned flow synthesis of SF5Cl is a prime example of a scalable process. researchgate.net By enabling the continuous, on-demand production of this vital reagent, it circumvents the issues of storing large quantities of a hazardous gas and allows for seamless integration into larger manufacturing processes. researchgate.net Similarly, photoredox catalytic methods that utilize SF6 represent a step towards sustainability. nih.gov Although SF6 is a potent greenhouse gas, its use as a chemical reagent in a controlled process is preferable to its release, and the use of light as an energy source is a hallmark of green chemistry. nih.govresearchgate.net
Computational Design and Predictive Modeling for the Discovery of New SF5-Functionalized Molecules
Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules. zib.de In the context of SF5 chemistry, computational design and predictive modeling can guide synthetic efforts, rationalize experimental observations, and predict the properties of novel SF5-functionalized compounds.
Density Functional Theory (DFT) calculations have been employed to provide insight into the structure and reactivity of SF5 compounds. For example, calculations have been used to understand the key orbital interactions that contribute to unusually short non-bonding distances in novel SF5-substituted bicyclo[1.1.1]pentanes. digitellinc.com Computational studies have also been used to predict the instability of certain potential SF5-transfer reagents, thereby saving significant experimental effort. researchgate.net
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing (2-chloroethyl)pentafluorosulfur, and what experimental conditions are critical for reproducibility?
- Methodology : Synthesis typically involves free-radical addition reactions of pentafluorosulfur halides (e.g., SF₅Cl or SF₅Br) to chloroethyl derivatives. For example, UV irradiation of SF₅Br with chloroethylene under inert atmospheres (e.g., nitrogen) at controlled temperatures (20–50°C) has been reported to yield target compounds . Key parameters include reactant stoichiometry, irradiation time, and solvent selection (e.g., non-polar solvents to minimize side reactions).
Q. How can researchers characterize the structural integrity of (2-chloroethyl)pentafluorosulfur using spectroscopic techniques?
- Methodology :
- Infrared (IR) Spectroscopy : Focus on SF₄ symmetric stretching modes (observed at ~730–750 cm⁻¹) and C-Cl vibrations (~600–650 cm⁻¹). Avoid misassigning O-O stretches in related peroxides, as prior studies incorrectly attributed Raman bands .
- NMR : ¹⁹F NMR is critical for confirming SF₅ group integrity, with characteristic peaks between +60 to +80 ppm (relative to CFCl₃).
- Mass Spectrometry : Electron impact ionization can fragment the SF₅ group; use low-energy ionization to preserve molecular ion peaks .
Q. What safety protocols are essential when handling (2-chloroethyl)pentafluorosulfur due to its potential toxicity?
- Methodology :
- Exposure Control : Use fume hoods and personal protective equipment (PPE) for dermal and inhalation protection. Reference toxicological frameworks (e.g., Table C-1 in ) to prioritize systemic effect monitoring .
- Regulatory Compliance : Note that chloroethylamines (structurally related compounds) are controlled under export regulations; maintain documentation for small-scale laboratory use (<150 mg/year) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in spectroscopic data for (2-chloroethyl)pentafluorosulfur derivatives?
- Methodology :
- Density Functional Theory (DFT) : Simulate vibrational spectra (IR/Raman) to validate experimental assignments. For example, recalculate O-O stretching frequencies in peroxides to correct historical misassignments .
- Molecular Dynamics : Model thermodynamic stability under varying solvents or temperatures to explain experimental decomposition trends .
Q. What experimental strategies optimize the reaction yield of (2-chloroethyl)pentafluorosulfur in radical-mediated syntheses?
- Methodology :
- Radical Initiators : Compare azobisisobutyronitrile (AIBN) vs. photochemical initiation. AIBN requires higher temperatures (60–80°C), while UV irradiation allows milder conditions but demands precise wavelength control (254–365 nm) .
- Byproduct Mitigation : Use GC-MS to identify side products (e.g., SF₅OOSF₅ in ) and adjust reactant ratios or quenching protocols .
Q. How do thermodynamic properties (e.g., ionization potentials) of (2-chloroethyl)pentafluorosulfur influence its reactivity in organic transformations?
- Methodology :
- Ionization Energy Analysis : Utilize electron impact studies (e.g., NIST data in ) to correlate ionization potentials (e.g., ~12–13 eV for SF₅Cl) with bond dissociation energies.
- Table: Key Thermodynamic Data
| Property | Value (Source) |
|---|---|
| Ionization Potential | 12.5 eV (SF₅Cl, ) |
| SF₅-Cl Bond Energy | ~310 kJ/mol (estimated via DFT) |
Q. What frameworks (e.g., PICOT, FINER) guide hypothesis-driven research on this compound’s environmental or biological interactions?
- Methodology :
- PICOT Framework : Define Population (e.g., enzyme systems), Intervention (compound exposure), Comparison (control analogs), Outcome (kinetic inhibition), and Timeframe (acute vs. chronic effects) .
- FINER Criteria : Ensure feasibility (small-scale synthesis), novelty (e.g., unexplored SF₅-chloroethyl interactions), and relevance (e.g., analogs in medicinal chemistry) .
Contradiction Analysis & Validation
Q. How should researchers address discrepancies in reported spectral data across studies?
- Methodology :
- Cross-Validation : Replicate experiments using standardized conditions (e.g., NIST-recommended IR calibration).
- Collaborative Databases : Contribute to platforms like NIST Chemistry WebBook to update conflicting entries (e.g., SF₅OCFO in vs. earlier assignments) .
Q. What are the limitations of current toxicological models for predicting this compound’s health effects?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
